molecular formula C7H3BrClNO B190070 3-Bromo-5-chloro-4-hydroxybenzonitrile CAS No. 1689-86-7

3-Bromo-5-chloro-4-hydroxybenzonitrile

Cat. No.: B190070
CAS No.: 1689-86-7
M. Wt: 232.46 g/mol
InChI Key: HUMVTCUIXLNMDF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-hydroxybenzonitrile typically involves the bromination and chlorination of 4-hydroxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the benzene ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-4-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for the development of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Comparison: 3-Bromo-5-chloro-4-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and chlorine can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing its solubility and interaction with biological targets .

Properties

IUPAC Name

3-bromo-5-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMVTCUIXLNMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561649
Record name 3-Bromo-5-chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689-86-7
Record name 3-Bromo-5-chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-4-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of sodium chloride in aquatic environments affect the photodegradation of bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)?

A1: While the provided research abstract doesn't delve into specific results, it highlights that the study investigates the "effects of sodium chloride on the aquatic photodegradation of bromoxynil." [] This suggests that the presence of salt, a common component of many aquatic ecosystems, plays a role in how this herbicide breaks down when exposed to sunlight. The full research paper would likely provide detailed insights into whether sodium chloride accelerates or hinders the photodegradation process and what byproducts are formed.

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